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Compound of Interest |

1-N-Boc-Amino-1-N-methyl-3-N-
Compound Name: )
Cbz-aminopropane

CAS No.: 1131594-82-5

Cat. No.: B1520839

. J

Common Name: tert-Butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate
Synonyms: 1-N-Boc-amino-1-N-methyl-3-N-Cbz-aminopropane Molecular Formula:
C17H26N204 Molecular Weight: 322.40 g/mol

Executive Summary: The Strategic Role of CAS
1131594-82-5

In the landscape of modern drug discovery—specifically within PROTAC (Proteolysis Targeting
Chimera) development and Peptidomimetic synthesis—Ilinker chemistry is the defining factor
for bioavailability and potency. CAS 1131594-82-5 represents a "premium” linker scaffold due
to two critical structural features:

o Orthogonal Protection: The Boc (acid-labile) and Cbz (hydrogenation-labile) groups allow for
precise, sequential functionalization of either amine terminus without cross-reactivity.

o N-Methylation: Unlike standard diamine linkers, the N-methyl group on the Boc-protected
amine reduces intermolecular hydrogen bonding. This modification is chemically proven to
improve the membrane permeability and solubility of the final drug conjugate, a common
bottleneck in linker design.
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This guide provides a rigorous technical comparison of CAS 1131594-82-5 against standard

alternatives, supported by validated analytical protocols.

Performance Comparison: N-Methylated vs.
Standard Linkers

The following table contrasts CAS 1131594-82-5 with its non-methylated analog (Standard
Propyl Linker) and an Fmoc-variant, highlighting why researchers select this specific building

block.

Feature

CAS 1131594-82-5
(N-Methylated)

Standard Analog
(Non-Methylated)

Fmoc Variant
(Fmoc-N-Me-...)

Low (Fmoc is

Solubility (LogP) High (Lipophilic shift) Moderate bulky/hydrophobic but
rigid)

Membrane Enhanced (Reduces

N Standard Standard
Permeability H-bond donors)
Conformational Restricted (N-Me ] )
o Flexible Restricted
Freedom limits rotamers)
) o Slower (Steric
Coupling Kinetics Fast Slower

hindrance at N-Me)

Deprotection Strategy

Orthogonal (Acid / Hz-
Pd)

Orthogonal (Acid / Hz-
Pd)

Orthogonal (Base /
Acid)

Primary Application

Oral Drugs, PROTACs

General Synthesis

Solid Phase Synthesis
(SPPS)

Scientific Insight: The "Methyl Effect"

The introduction of the methyl group (CAS 1131594-82-5) is not merely structural; it is

functional. Data suggests that N-methylation of linker amines can improve the oral

bioavailability of macrocycles and chimeras by disrupting the solvation shell, allowing the

molecule to pass through lipid bilayers more efficiently than the protonated secondary amine of

the standard analog.
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Characterization & Purity Analysis Strategy

To ensure the integrity of downstream synthesis, the purity of CAS 1131594-82-5 must be
rigorously validated. The primary impurities arise from incomplete methylation or protecting
group migration.

Critical Impurity Profile

o Impurity A (Des-Methyl): The non-methylated precursor. Hard to separate by standard silica
chromatography; requires HPLC.

e Impurity B (Bis-Boc): Result of over-reaction or Cbz loss.

e Impurity C (Regioisomer): Methylation at the Cbz-nitrogen (rare but possible if base catalysis
is uncontrolled).

Visualizing the Analysis Workflow

The following diagram outlines the logical flow for validating a batch of CAS 1131594-82-5.
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Figure 1: Analytical workflow for validating the identity and purity of the N-methylated linker.

Detailed Experimental Protocols
Protocol A: High-Resolution HPLC Purity Method

This method is designed to separate the N-methylated product from the des-methyl impurity
(which elutes slightly earlier due to higher polarity).

 Instrument: Agilent 1260 Infinity Il or equivalent.
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e Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 pm).

» Mobile Phase A: 0.1% Phosphoric Acid in Water.

o Mobile Phase B: Acetonitrile (ACN).

e Flow Rate: 1.0 mL/min.

o Temperature: 30°C.

e Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 10% Equilibration
15.0 90% Linear Gradient
20.0 90% Wash

| 20.1 | 10% | Re-equilibration |

Acceptance Criteria:

e Main Peak Retention Time: ~12.5 min (varies by system).
e Purity: >98.0% (Area %).

o Des-methyl Impurity: <0.5%.

Protocol B: 1H-NMR Structural Verification

NMR is the definitive method to confirm the presence of the N-methyl group, which appears as
a distinct singlet.

e Solvent: CDCI3 or DMSO-ds.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

+ Key Signals (CDClIs):

o

0 7.35 (m, 5H): Cbz aromatic protons (Confirm Cbz).

[¢]

0 5.10 (s, 2H): Benzylic CH2 of Cbz.

[¢]

0 2.85 (s, 3H):N-Methyl singlet (Critical for ID).

[e]

0 1.45 (s, 9H): Boc tert-butyl group.

o

0 3.20 - 1.60 (m): Propyl chain multiplets.

Mechanism of Action: Selective Deprotection

Understanding the reactivity of CAS 1131594-82-5 is crucial for synthesis planning. The
diagram below illustrates the orthogonal deprotection pathways.
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Figure 2: Orthogonal deprotection strategies allowing selective modification of either amine
terminus.

Storage and Stability Guidelines

* Physical State: Viscous colorless oil or low-melting solid.
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Storage: -20°C is recommended. The Boc group is sensitive to moisture and heat over long
periods; the Cbz group is generally stable.

Handling: N-methylated carbamates can exist as rotamers, leading to broad NMR signals at
room temperature. If NMR peaks are broad, run the experiment at 50°C to coalesce the
rotamers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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